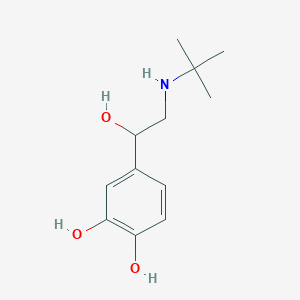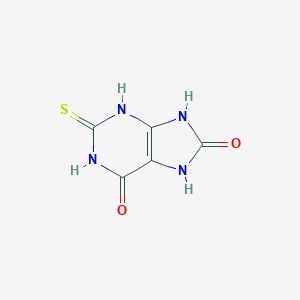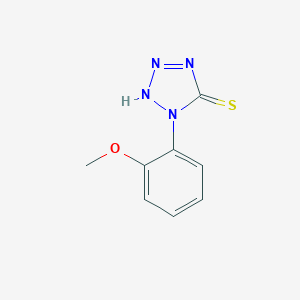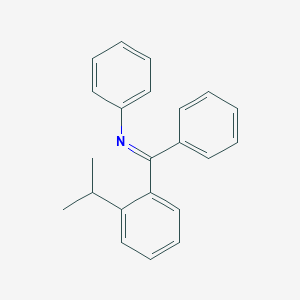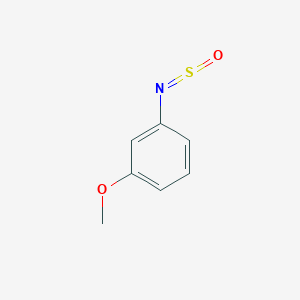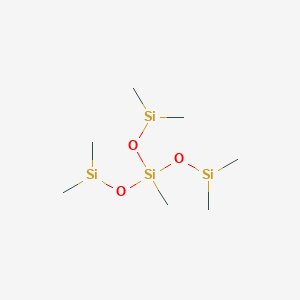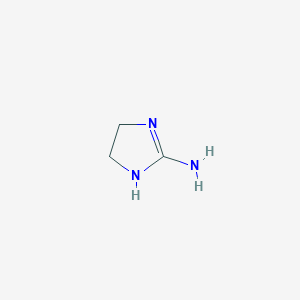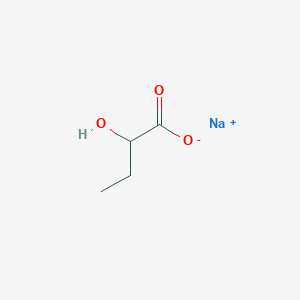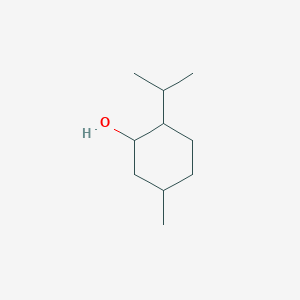![molecular formula C11H11N3S B100149 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 69789-34-0](/img/structure/B100149.png)
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, which is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.
Applications De Recherche Scientifique
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used to create animal models of Parkinson's disease. The administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs.
Mécanisme D'action
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
Effets Biochimiques Et Physiologiques
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity in animals results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms. The biochemical and physiological effects of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have several advantages for laboratory experiments. They are relatively easy to create and replicate, and they closely mimic the pathogenesis of human Parkinson's disease. However, there are also several limitations to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, including the fact that they do not fully replicate the human disease, and there is a lack of consensus on the optimal dosing and administration of 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol.
Orientations Futures
There are several future directions for 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One area of research is the development of new therapies that can prevent or reverse 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced neurotoxicity. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease early in its course. Additionally, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models can be used to study the role of environmental toxins in the pathogenesis of Parkinson's disease and to test potential neuroprotective agents.
Conclusion:
In conclusion, 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent neurotoxin that has been extensively studied for its scientific research applications. 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models of Parkinson's disease have been used to study the pathogenesis of the disease, test potential therapies, and develop new drugs. While there are several advantages to using 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced animal models, there are also several limitations, and future research is needed to develop new therapies and identify biomarkers for early diagnosis.
Méthodes De Synthèse
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 3-methylpyridine with thioacetamide in the presence of hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain 3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol hydrochloride. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propriétés
Numéro CAS |
69789-34-0 |
|---|---|
Nom du produit |
3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
Formule moléculaire |
C11H11N3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
3-[(3-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-2-6-12-10(8)14-9-5-3-7-13-11(9)15/h2-7H,1H3,(H,12,14)(H,13,15) |
Clé InChI |
ACYJBISTTHXMLL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
SMILES canonique |
CC1=C(N=CC=C1)NC2=CC=CNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



